5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a methoxyphenyl halide in the presence of a base.
Attachment of the trifluoroethyl group: This can be done via nucleophilic substitution using a trifluoroethyl halide and a suitable base.
Formation of the carboxamide: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products may include 5-(2-hydroxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide or 5-(2-formylphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide.
Reduction: The major product would be 5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-amine.
Substitution: Products can vary depending on the substituent introduced.
Scientific Research Applications
5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxyphenyl group can modulate its electronic properties. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole-3-carboxamide
- (5-Fluoro-2-methoxyphenyl)[methyl(2,2,2-trifluoroethyl)amino]acetic acid
Uniqueness
5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is unique due to the combination of its trifluoroethyl group, which imparts high lipophilicity and metabolic stability, and its methoxyphenyl group, which can enhance its electronic properties and binding interactions. This combination makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-21-11-5-3-2-4-8(11)9-6-10(19-18-9)12(20)17-7-13(14,15)16/h2-6H,7H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRNZAQSCXLZRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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